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molecular formula C13H24N2O2 B1372083 Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate CAS No. 897396-23-5

Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate

Cat. No. B1372083
M. Wt: 240.34 g/mol
InChI Key: JZYLWFDGGQTJND-UHFFFAOYSA-N
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Patent
US08399457B2

Procedure details

A solution of 10-benzyl-3-Boc-3,10-diazabicyclo-[4.3.1]decane obtained in Example 11 (3.50 g) in EtOH (52 ml) underwent hydrogenation at 45 psi and 30° C. for 19 hours in the presence of Pd/C 10% (1.13 g). At the end the mixture was filtered on celite and the catalyst washed with EtOH. The solution was then concentrated. 2.44 g of a light oil corresponding to the compound 3-BOC-3,10-diazabicyclo[4.3.1]decane (12a) are obtained.
Name
10-benzyl-3-Boc-3,10-diazabicyclo-[4.3.1]decane
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
52 mL
Type
solvent
Reaction Step One
Name
Quantity
1.13 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH:14]2[CH2:15][CH2:16][CH2:17][CH:9]1[CH2:10][N:11]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:12][CH2:13]2)C1C=CC=CC=1>CCO.[Pd]>[C:18]([N:11]1[CH2:12][CH2:13][CH:14]2[NH:8][CH:9]([CH2:17][CH2:16][CH2:15]2)[CH2:10]1)([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19]

Inputs

Step One
Name
10-benzyl-3-Boc-3,10-diazabicyclo-[4.3.1]decane
Quantity
3.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2CN(CCC1CCC2)C(=O)OC(C)(C)C
Name
Quantity
52 mL
Type
solvent
Smiles
CCO
Name
Quantity
1.13 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
At the end the mixture was filtered on celite
WASH
Type
WASH
Details
the catalyst washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CC2CCCC(CC1)N2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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